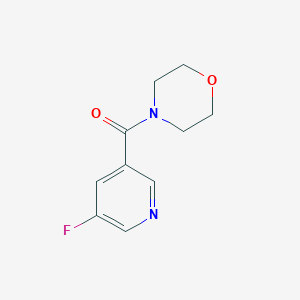
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone, also known as FMK, is a chemical compound that has gained significant attention in the field of scientific research. FMK is a small molecule inhibitor that has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications in drug development. In
作用機序
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone exerts its inhibitory effect by binding to the active site of enzymes and proteins, thereby preventing their normal function. For example, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone binds to the active site of caspases and inhibits their proteolytic activity, leading to the inhibition of apoptosis. Similarly, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone binds to the catalytic domain of PARPs and inhibits their activity, leading to the inhibition of DNA repair and cell death. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone also binds to the regulatory domain of PKC and inhibits its activity, leading to the inhibition of cellular processes that are regulated by PKC.
Biochemical and Physiological Effects:
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects in different cell types and tissues. For example, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been shown to induce apoptosis in cancer cells by inhibiting caspases. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has also been shown to inhibit inflammation by inhibiting the activity of PARPs. Furthermore, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, by inhibiting PKC.
実験室実験の利点と制限
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and specificity for its target enzymes and proteins. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone can also be used in various cell types and tissues, making it a versatile tool for scientific research. However, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone also has some limitations. It can be toxic to cells at high concentrations, and its inhibitory effect may not be reversible, making it difficult to study the long-term effects of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone inhibition.
将来の方向性
For the use of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone in scientific research include the development of new drugs, the study of cellular processes, and the development of new diagnostic tools.
合成法
The synthesis of (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone involves the reaction of 5-fluoropyridine-3-carboxylic acid with morpholine and 4-dimethylaminopyridine (DMAP) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent. The reaction is carried out in dichloromethane at room temperature for 24 hours, followed by purification using flash chromatography to obtain the final product.
科学的研究の応用
(5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been extensively used in scientific research as a small molecule inhibitor of various enzymes and proteins. It has been shown to inhibit caspases, a family of proteases that play a crucial role in apoptosis, inflammation, and immune response. (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has also been used as a potent inhibitor of poly(ADP-ribose) polymerases (PARPs), enzymes that are involved in DNA repair and cell death. Furthermore, (5-Fluoropyridin-3-yl)-morpholin-4-ylmethanone has been used to inhibit protein kinase C (PKC), an enzyme that regulates various cellular processes, including cell proliferation, differentiation, and apoptosis.
特性
IUPAC Name |
(5-fluoropyridin-3-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-5-8(6-12-7-9)10(14)13-1-3-15-4-2-13/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQCUOEZDPWTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyridine-3-carbonyl)morpholine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl 8-tert-butyl 1-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B2930938.png)
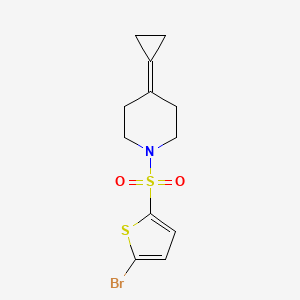
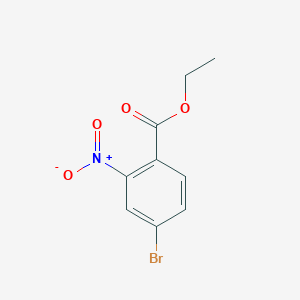
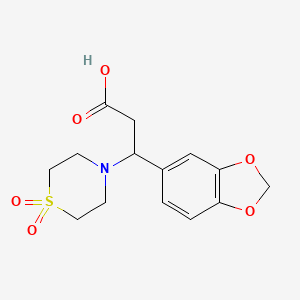
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)
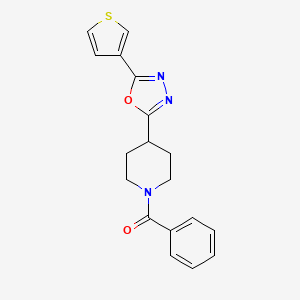
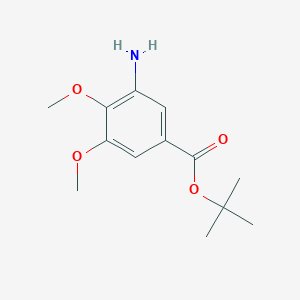

![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)
![2-(2H-1,3-benzodioxol-5-yl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2930955.png)

![5-bromo-N-[(2-carbamoylanilino)-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)